molecular formula C15H12N2O2 B11925388 1-(4-Methoxyphenyl)quinazolin-4(1H)-one CAS No. 16328-59-9

1-(4-Methoxyphenyl)quinazolin-4(1H)-one

Cat. No.: B11925388
CAS No.: 16328-59-9
M. Wt: 252.27 g/mol
InChI Key: YTNNEWPGVRVNCJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the para position of the phenyl ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the quinazolinone core. Another method involves the use of 2-aminobenzonitrile and 4-methoxybenzoyl chloride in the presence of a base, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This method utilizes fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted quinazolinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinazolin-4(3H)-one derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells, contributing to its antitumor activity .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)quinazolin-4(1H)-one can be compared with other similar compounds in the quinazolinone family:

The presence of the methoxy group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.

Properties

CAS No.

16328-59-9

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-10-16-15(18)13-4-2-3-5-14(13)17/h2-10H,1H3

InChI Key

YTNNEWPGVRVNCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC(=O)C3=CC=CC=C32

Origin of Product

United States

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